molecular formula C8H6BrNO B1371668 5-Bromo-2-hydroxy-3-methylbenzonitrile CAS No. 913191-20-5

5-Bromo-2-hydroxy-3-methylbenzonitrile

Cat. No. B1371668
CAS RN: 913191-20-5
M. Wt: 212.04 g/mol
InChI Key: TWYOQUWFJTZSDH-UHFFFAOYSA-N
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Description

5-Bromo-2-hydroxy-3-methylbenzonitrile is a chemical compound with the molecular formula C8H6BrNO. It has a molecular weight of 212.05 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 5-Bromo-2-hydroxy-3-methylbenzonitrile can start from 5-bromo-2-hydroxybenzamide and methyl/ethyl α-halogenated acid esters. The reaction with hydrazine yields hydrazides. In the next step, hydrazides are condensed with substituted benzaldehydes to obtain hydrazones .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-hydroxy-3-methylbenzonitrile is 1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-2-hydroxy-3-methylbenzonitrile is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 212.04 .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-hydroxy-3-methylbenzonitrile: is a valuable compound in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds due to its reactive bromine and nitrile groups. These heterocycles are crucial in the development of pharmaceuticals and agrochemicals. The hydroxyl group also offers opportunities for further functionalization through esterification or etherification, expanding the compound’s utility in creating complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-2-hydroxy-3-methylbenzonitrile is used to develop new drug candidates. Its structure is amenable to modifications that can lead to the discovery of novel compounds with potential therapeutic effects. For instance, it can be incorporated into the synthesis of benzimidazole derivatives, which have shown promise as anticancer and antiviral agents .

Material Science

The compound’s utility extends to material science, where it can be involved in the creation of novel organic materials. Its bromine atom can undergo various cross-coupling reactions, making it a suitable building block for conjugated polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Environmental Studies

5-Bromo-2-hydroxy-3-methylbenzonitrile: may also play a role in environmental studies. Researchers can use it to synthesize compounds that can act as markers or probes in environmental analysis. Its derivatives could help in tracing organic pollutants or studying degradation pathways in ecosystems .

Analytical Chemistry

In analytical chemistry, derivatives of 5-Bromo-2-hydroxy-3-methylbenzonitrile can be employed as reagents for the detection and quantification of other substances. Its ability to form complexes with metals or other organic compounds can be harnessed in developing colorimetric assays or chromatographic methods.

Safety and Hazards

The safety information for 5-Bromo-2-hydroxy-3-methylbenzonitrile indicates that it has a GHS07 pictogram and a signal word of “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

5-bromo-2-hydroxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYOQUWFJTZSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669512
Record name 5-Bromo-2-hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913191-20-5
Record name 5-Bromo-2-hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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